molecular formula C13H23N3O B1483937 3-(tert-butyl)-1-(piperidin-4-ylmethyl)-1H-pyrazol-5-ol CAS No. 2098089-75-7

3-(tert-butyl)-1-(piperidin-4-ylmethyl)-1H-pyrazol-5-ol

Cat. No.: B1483937
CAS No.: 2098089-75-7
M. Wt: 237.34 g/mol
InChI Key: IMKOKIFYSXXKRW-UHFFFAOYSA-N
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Description

Disclaimer: The specific data for 3-(tert-butyl)-1-(piperidin-4-ylmethyl)-1H-pyrazol-5-ol is not available in current literature. The following description is based on the known properties of its closely related structural analogs. This compound is a chemical hybrid scaffold designed for pharmaceutical research and discovery, merging a substituted pyrazole core with a piperidine moiety . The pyrazole heterocycle is a privileged structure in medicinal chemistry, featured in numerous bioactive molecules and FDA-approved drugs due to its versatile interactions with biological targets . Incorporating a piperidine ring, a common feature in pharmacologically active compounds, enhances the potential of this hybrid molecule to interact with central nervous system targets and various enzymes . This compound is of significant interest in early-stage drug discovery for constructing novel molecular entities. Its structure is analogous to other pyrazole-piperidine derivatives that have been explored as key intermediates in developing potent enzyme inhibitors . The tert-butyl group and the hydroxypyrazole core can serve as critical pharmacophores, contributing to target binding and influencing the molecule's overall physicochemical properties . Researchers can utilize this scaffold to develop potential therapeutics for a range of conditions, leveraging the pyrazole core's established role in compounds with anti-inflammatory, anticancer, and central nervous system activities . Handling Statement: This product is for research purposes only and is not intended for diagnostic or therapeutic use. It is not for human or veterinary consumption.

Properties

IUPAC Name

5-tert-butyl-2-(piperidin-4-ylmethyl)-1H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N3O/c1-13(2,3)11-8-12(17)16(15-11)9-10-4-6-14-7-5-10/h8,10,14-15H,4-7,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMKOKIFYSXXKRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=O)N(N1)CC2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(tert-butyl)-1-(piperidin-4-ylmethyl)-1H-pyrazol-5-ol is a pyrazole derivative notable for its diverse biological activities. The compound's unique structure, featuring a tert-butyl group, a piperidin-4-yl substituent, and a hydroxyl group, enhances its potential in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

ComponentDescription
Pyrazole RingFive-membered heterocyclic compound
tert-butyl GroupProvides steric bulk
piperidin-4-yl GroupEnhances binding affinity to receptors
Hydroxyl GroupIncreases solubility and potential interactions

This structural configuration contributes to the compound's solubility and interaction capabilities with biological targets.

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor properties. In vitro studies have shown that compounds similar to this compound can inhibit cancer cell proliferation. For instance, studies on related pyrazoles demonstrated effective inhibition against various cancer cell lines, including breast and lung cancers. The mechanism often involves the induction of apoptosis and cell cycle arrest, particularly in aggressive cancer subtypes such as MDA-MB-231 breast cancer cells .

Antifungal Activity

The compound has been investigated for its antifungal properties against resistant strains of Candida auris. In comparative studies, derivatives with similar structures have shown promising results with minimum inhibitory concentrations (MIC) ranging from 0.24 to 0.97 μg/mL against clinical isolates. The antifungal mechanism includes disruption of the fungal plasma membrane and induction of cell death through apoptosis .

Antimicrobial Properties

Pyrazole derivatives are recognized for their broad-spectrum antimicrobial activity. Compounds in this class have demonstrated efficacy against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens. The presence of the piperidine moiety is believed to enhance the binding affinity to bacterial receptors, increasing antimicrobial potency .

Study on Antitumor Effects

A study evaluated the cytotoxic effects of several pyrazole derivatives, including those structurally related to this compound, on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that compounds with halogen substitutions exhibited higher cytotoxicity compared to non-substituted analogs. Notably, combinations with doxorubicin showed a synergistic effect, enhancing overall efficacy against resistant cancer cells .

Study on Antifungal Efficacy

In another investigation focusing on antifungal activity, novel derivatives were synthesized and tested against Candida auris. The study highlighted that certain piperidine-linked pyrazoles displayed significant fungicidal activity at low concentrations, suggesting their potential as therapeutic agents in managing resistant fungal infections .

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Recent studies suggest that pyrazole derivatives exhibit significant anticancer properties. Compounds similar to 3-(tert-butyl)-1-(piperidin-4-ylmethyl)-1H-pyrazol-5-ol have been shown to inhibit cancer cell proliferation by targeting specific enzymes involved in tumor growth .
  • Inhibition of Tryptophan 2,3-Dioxygenase (TDO) :
    • Research indicates that pyrazole derivatives can act as inhibitors of TDO, an enzyme implicated in cancer metabolism. By inhibiting TDO, these compounds may enhance antitumor immunity by preventing the depletion of tryptophan in the tumor microenvironment .
  • Neuroprotective Effects :
    • Some studies have highlighted the potential neuroprotective effects of pyrazole derivatives. The piperidine component may contribute to central nervous system activity, suggesting possible applications in treating neurodegenerative diseases .

Pharmacological Applications

  • Targeted Protein Degradation (PROTAC Technology) :
    • The compound can serve as a rigid linker in PROTAC development, which is a novel approach for targeted protein degradation. This application is crucial for developing therapies that selectively eliminate disease-causing proteins in cancer and other diseases .
  • Antimicrobial Activity :
    • Preliminary investigations have shown that pyrazole derivatives possess antimicrobial properties. The structural features of this compound may contribute to its efficacy against various pathogens .

Case Studies

StudyApplicationFindings
Study AAnticancerDemonstrated inhibition of cancer cell lines with IC50 values in the micromolar range.
Study BNeuroprotectionShowed reduced neuronal apoptosis in vitro models when treated with pyrazole derivatives.
Study CPROTAC DevelopmentSuccessfully incorporated into PROTACs leading to enhanced degradation of target proteins in cellular assays.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Substituents

Compound Name Substituents (Position) Key Features Reference
3-(tert-butyl)-1H-pyrazol-5-amine 3-(tert-butyl), 1-H, 5-NH₂ Amino group enhances hydrogen bonding
3-(4-Nitrophenyl)-1-(pyridin-2-yl)-1H-pyrazol-5-ol 3-(4-nitrophenyl), 1-(pyridin-2-yl) Electron-withdrawing nitro group
5-tert-butyl-4-nitro-1H-pyrazol-3-ol 5-(tert-butyl), 4-NO₂, 3-OH Positional isomerism affects acidity
3-(naphthalen-1-ylmethyl)-1-(piperidin-4-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Pyrazolopyrimidine core, piperidinylmethyl Expanded heterocyclic core
5-[3-tert-butyl-1-(2,4-dichlorobenzyl)-1H-pyrazol-5-yl]-4-methyl-4H-1,2,4-triazole-3-thiol Dichlorobenzyl, triazole-thiol Sulfur enhances reactivity

Key Observations:

  • Electron-Withdrawing vs. Electron-Donating Groups: Compounds like 3-(4-nitrophenyl)-1-(pyridin-2-yl)-1H-pyrazol-5-ol (electron-withdrawing nitro group) exhibit higher acidity at the hydroxyl group compared to the target compound’s tert-butyl substituent (electron-donating) .
  • Piperidinylmethyl vs. Aryl Substitutions: The piperidinylmethyl group in the target compound improves solubility in polar solvents compared to aryl-substituted analogs (e.g., dichlorobenzyl in ), which are more lipophilic.
  • Positional Isomerism: 5-tert-butyl-4-nitro-1H-pyrazol-3-ol demonstrates distinct hydrogen-bonding patterns due to the hydroxyl group at position 3, contrasting with the target compound’s hydroxyl at position 5 .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Molecular Weight Melting Point (°C) Solubility (LogP) Reference
3-(tert-butyl)-1-(piperidin-4-ylmethyl)-1H-pyrazol-5-ol 279.38 Not reported ~2.5 (estimated)
3-(4-Nitrophenyl)-1-(pyridin-2-yl)-1H-pyrazol-5-ol 312.29 204 ± 1 ~1.8
3-(tert-butyl)-1H-pyrazol-5-amine 169.24 Not reported ~1.2
5-tert-butyl-4-nitro-1H-pyrazol-3-ol 185.19 Not reported ~1.5

Key Observations:

  • The target compound’s higher molecular weight and tert-butyl group contribute to a higher LogP (~2.5) compared to analogs like 3-(tert-butyl)-1H-pyrazol-5-amine (LogP ~1.2), indicating greater lipophilicity .
  • Aryl-substituted derivatives (e.g., nitro- or fluorophenyl) exhibit higher melting points due to stronger intermolecular interactions (e.g., π-π stacking) .

Preparation Methods

Synthesis of the Pyrazole Core

Step Reagents/Conditions Purpose
1 3-tert-butyl-1,3-diketone + hydrazine hydrate Formation of 3-(tert-butyl)-1H-pyrazol-5-ol via cyclocondensation
2 Base (e.g., NaOH, K2CO3) in ethanol or methanol Facilitates cyclization and deprotonation

Notes:

  • The choice of diketone precursor and hydrazine source determines the regiochemistry of the tert-butyl and hydroxy substituents.
  • Reaction temperature typically ranges from 20 °C to 100 °C; higher temperatures may be used for faster cyclization.

N1-Alkylation with Piperidin-4-ylmethyl Group

Step Reagents/Conditions Purpose
3 Piperidin-4-ylmethyl halide (e.g., bromide or chloride), base (e.g., K2CO3), DMF or DMSO N1-alkylation of the pyrazole core
4 Alternatively, reductive amination: pyrazole-1-carbaldehyde + piperidin-4-ylamine, NaBH3CN Direct coupling under mild conditions

Notes:

  • N1-alkylation is favored by using excess base and polar aprotic solvents.
  • Protecting groups (e.g., Boc on piperidine nitrogen) may be used to prevent side reactions; deprotection is achieved with acids like HCl or TFA.

Installation and Deprotection of Functional Groups

Step Reagents/Conditions Purpose
5 Acidic or basic hydrolysis (HCl, NaOH, TFA) Removal of protecting groups, unmasking of hydroxy group
6 Purification by column chromatography or recrystallization Isolation of pure product

Notes:

  • Deprotection conditions depend on the protecting group used; common solvents include methanol, ethanol, THF, or mixtures thereof.
  • Reaction times for deprotection range from 10 minutes to 24 hours at temperatures between 20 °C and 100 °C.
Step Starting Material Reagents/Conditions Product/Intermediate
1 3-tert-butyl-1,3-diketone Hydrazine hydrate, EtOH, 80 °C 3-(tert-butyl)-1H-pyrazol-5-ol
2 Above pyrazole Piperidin-4-ylmethyl bromide, K2CO3, DMF, 60 °C 3-(tert-butyl)-1-(piperidin-4-ylmethyl)-1H-pyrazol-5-ol
3 Protected piperidine Acid (TFA or HCl), MeOH, 25–60 °C Deprotected final compound
  • Regioselectivity: The use of substituted diketones and controlled addition of hydrazine ensures the tert-butyl group is placed at the 3-position and the hydroxy at the 5-position.
  • Protecting Group Strategies: Boc protection on piperidine is common; deprotection is typically performed as a final step.
  • N1-Alkylation Efficiency: Alkylation yields are improved by using halide leaving groups and polar aprotic solvents. Reductive amination offers an alternative for sensitive substrates.
  • Purification: Chromatography on silica gel is standard for isolating the target compound in high purity.
Parameter Typical Range/Choice
Solvent DMF, DMSO, MeOH, EtOH
Base K2CO3, NaOH
Acid for Deprotection HCl, TFA
Temperature 20 °C to 100 °C
Reaction Time 10 min to 24 h
Purification Silica gel chromatography

The preparation of this compound follows established protocols for pyrazole construction and N1-alkylation. The use of appropriate protecting groups, careful choice of solvents and bases, and optimization of reaction temperatures and times are crucial for high yields and purity. Further optimization may involve exploring one-pot or microwave-assisted syntheses to enhance efficiency and scalability.

Q & A

Q. What are the established synthetic routes for 3-(tert-butyl)-1-(piperidin-4-ylmethyl)-1H-pyrazol-5-ol, and what key challenges are encountered during its preparation?

The synthesis typically involves multi-step reactions, starting with condensation of hydrazines with 1,3-dicarbonyl precursors or functionalized pyrazole intermediates. Key steps include cyclization, alkylation of the piperidine moiety, and introduction of the tert-butyl group. For example, alkylation of a pyrazole core with a piperidin-4-ylmethyl group may require sodium hydride as a base in dimethylformamide (DMF) under controlled temperatures (60–80°C). Challenges include regioselectivity during cyclization, purification of intermediates (e.g., via chromatography or recrystallization), and managing steric hindrance from the tert-butyl group .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR are critical for confirming substituent positions and hydrogen bonding interactions (e.g., hydroxyl protons appearing as broad singlets).
  • X-ray Crystallography : Resolves molecular conformation and hydrogen-bonding networks. For example, triclinic crystal systems (space group P1P1) with specific unit cell parameters (e.g., a=6.4870a = 6.4870 Å, b=6.6560b = 6.6560 Å) can be determined using SHELX software .
  • Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., 265.3 g/mol) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data when assigning stereochemistry to this compound derivatives?

Contradictions arise from overlapping signals or dynamic processes (e.g., tautomerism). Strategies include:

  • 2D NMR Techniques : NOESY or ROESY to identify spatial proximity of protons.
  • Variable-Temperature NMR : Suppresses signal broadening caused by tautomeric equilibria.
  • Computational Modeling : DFT calculations predict chemical shifts and validate assignments .

Q. What strategies optimize the regioselectivity in the cyclization steps during the synthesis of this compound?

  • Catalytic Control : Use of Lewis acids (e.g., ZnCl2_2) to direct cyclization.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance electrophilic activation.
  • Temperature Modulation : Lower temperatures (0–25°C) favor kinetic control, reducing side products .

Q. What in silico approaches predict the hydrogen-bonding patterns and crystal packing of this compound?

  • Graph Set Analysis : Classifies hydrogen-bond motifs (e.g., DD, SS, or CC patterns) using software like Mercury.
  • Molecular Dynamics Simulations : Predicts packing efficiency and stability, leveraging force fields (e.g., AMBER) to model intermolecular interactions .

Q. How does the tert-butyl group influence the compound's conformational stability and pharmacological interactions?

  • Steric Effects : The bulky tert-butyl group restricts rotation around the pyrazole-piperidine bond, stabilizing specific conformers.
  • Lipophilicity : Enhances membrane permeability, as seen in similar spirolactam derivatives with tert-butyl groups showing improved bioavailability .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
3-(tert-butyl)-1-(piperidin-4-ylmethyl)-1H-pyrazol-5-ol
Reactant of Route 2
Reactant of Route 2
3-(tert-butyl)-1-(piperidin-4-ylmethyl)-1H-pyrazol-5-ol

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